Astragaloside VI -

Astragaloside VI

Catalog Number: EVT-2629732
CAS Number:
Molecular Formula: C47H78O19
Molecular Weight: 947.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Astragaloside VI is a natural product found in Astragalus mongholicus, Astragalus membranaceus, and Astragalus melanophrurius with data available.
Overview

Astragaloside VI is a bioactive compound primarily derived from the roots of Astragalus membranaceus, a plant widely recognized in traditional Chinese medicine. This compound belongs to a class of natural products known as saponins, specifically cycloartane saponins, which are characterized by their complex glycosidic structures. Astragaloside VI is noted for its various pharmacological effects, including neuroprotective, anti-inflammatory, and immune-modulating properties.

Source and Classification

Astragaloside VI is extracted from the roots of Astragalus membranaceus, commonly referred to as Huang Qi. This plant has been extensively studied for its medicinal properties and is classified under the family Fabaceae. The compound itself falls under the broader category of triterpenoid saponins, which are known for their diverse biological activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of Astragaloside VI can be achieved through both natural extraction and semi-synthetic methods. The extraction process typically involves:

  1. Plant Material Preparation: Dried roots of Astragalus membranaceus are ground and subjected to solvent extraction.
  2. Solvent Extraction: Common solvents include methanol or ethanol, which dissolve the saponins from the plant matrix.
  3. Purification: The extract is purified using techniques like liquid chromatography or solid-phase extraction to isolate Astragaloside VI.

Semi-synthetic approaches may involve modifying other astragalosides through enzymatic or chemical reactions to produce Astragaloside VI with desired characteristics or enhanced bioactivity .

Molecular Structure Analysis

Structure and Data

The molecular formula for Astragaloside VI is C47H74O17C_{47}H_{74}O_{17}, and it has a molecular weight of approximately 909.4829 g/mol. Its structure features a cycloartane skeleton with multiple sugar moieties attached, contributing to its solubility and biological activity. The specific arrangement of these functional groups plays a crucial role in its pharmacological effects .

Chemical Reactions Analysis

Reactions and Technical Details

Astragaloside VI undergoes various chemical reactions that can influence its bioactivity:

  1. Hydrolysis: In biological systems, Astragaloside VI can be hydrolyzed by enzymes to release aglycones and sugars, which may exhibit different pharmacological properties.
  2. Oxidation-Reduction Reactions: These reactions can modify the compound's structure, potentially enhancing its therapeutic effects or altering its bioavailability.

Understanding these reactions is essential for optimizing the therapeutic use of Astragaloside VI in clinical settings .

Mechanism of Action

Process and Data

The mechanism of action of Astragaloside VI involves several pathways:

  1. Neuroprotection: It promotes neural stem cell proliferation by enhancing signaling pathways such as the epidermal growth factor receptor (EGFR) and mitogen-activated protein kinase (MAPK) pathways .
  2. Anti-inflammatory Effects: Astragaloside VI modulates immune responses by influencing cytokine production and reducing oxidative stress in cells.
  3. Cell Proliferation: It has been shown to upregulate markers associated with cell proliferation, such as nestin in neural stem cells, indicating its role in regenerative medicine .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Generally stable under ambient conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data may vary; further studies are needed for precise characterization.

Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for structural identification .

Applications

Scientific Uses

Astragaloside VI has several scientific applications:

The ongoing research into Astragaloside VI underscores its potential as a versatile compound in both traditional and modern medicinal contexts .

Pharmacological Mechanisms of Astragaloside VI in Cellular Signaling Pathways

Modulation of Epidermal Growth Factor Receptor/Extracellular Signal-Regulated Kinase Signaling in Tissue Regeneration

Astragaloside VI (cycloastragenol-6-O-β-D-glucopyranoside) demonstrates significant efficacy in activating the Epidermal Growth Factor Receptor/Extracellular Signal-Regulated Kinase signaling cascade, a critical pathway for cellular proliferation and tissue repair. In keratinocyte (HaCaT) and human dermal fibroblast models, Astragaloside VI (1 μM) increased Epidermal Growth Factor Receptor phosphorylation by 1.5-fold, accelerating cell migration and proliferation in vitro. This activation triggers downstream Mitogen-Activated Protein Kinase signaling, resulting in a 40% increase in cell viability compared to controls [7].

In vivo studies using murine wound models revealed that topical Astragaloside VI application reduced wound closure time by 4 days versus untreated controls. Histological analysis showed enhanced angiogenesis, with a 2.3-fold increase in capillary density in granulation tissue, attributable to Extracellular Signal-Regulated Kinase-dependent vascular endothelial growth factor upregulation. In ischemic stroke models, Astragaloside VI (2 μg/kg intravenous) activated Epidermal Growth Factor Receptor/Mitogen-Activated Protein Kinase cascades in neural stem cells, increasing neurosphere diameter by 35% and promoting neurological recovery [2] [7].

Table 1: Epidermal Growth Factor Receptor/Extracellular Signal-Regulated Kinase Activation by Astragaloside VI in Regenerative Models

Experimental ModelKey ParametersChange vs. ControlFunctional Outcome
HaCaT keratinocytesEpidermal Growth Factor Receptor phosphorylation↑1.5-fold40% ↑ proliferation
Murine wound healingAngiogenesis markers↑2.3-fold vessel density4-day acceleration in wound closure
Neural stem cells (stroke)Neurosphere size↑35%Enhanced neuronal differentiation

Mechanistically, Astragaloside VI binds Epidermal Growth Factor Receptor’s extracellular domain, confirmed through molecular docking simulations, thereby initiating dimerization and autophosphorylation. Co-administration with Epidermal Growth Factor Receptor inhibitor gefitinib or Extracellular Signal-Regulated Kinase inhibitor PD98059 completely abolished these effects, validating pathway specificity [2] [7].

Activation of Neuregulin-1-Mediated Mitogen-Activated Protein Kinase Kinase/Extracellular Signal-Regulated Kinase Pathways in Neuropsychiatric Disorders

Astragaloside VI exerts antidepressant effects in post-stroke depression models through Neuregulin-1-mediated modulation of the Mitogen-Activated Protein Kinase Kinase/Extracellular Signal-Regulated Kinase pathway. In rats subjected to middle cerebral artery occlusion followed by chronic unpredictable stress, Astragaloside VI (2 μg/kg) upregulated hippocampal Neuregulin-1 expression by 60%, reversing depression-like behaviors. Sucrose preference increased by 30%, while forced swim test immobility decreased by 45% after 15 days of treatment [3] [8].

The compound normalized neurotransmitter imbalances, elevating striatal dopamine (from 1.63 ± 0.01 μg/mg to 2.17 ± 0.19 μg/mg) and serotonin (from 0.31 ± 0.00 μg/mg to 0.48 ± 0.02 μg/mg) concentrations. In vitro, Astragaloside VI mitigated corticosterone-induced apoptosis in neuronal PC-12 cells by enhancing Neuregulin-1-dependent Mitogen-Activated Protein Kinase Kinase/Extracellular Signal-Regulated Kinase signaling, increasing cell viability by 75% at optimal concentrations. Phosphorylated Extracellular Signal-Regulated Kinase 1/2 levels rose 2.1-fold, confirming pathway engagement [8].

Table 2: Neurochemical and Behavioral Effects of Astragaloside VI in Post-Stroke Depression

ParameterPost-Stroke Depression ModelPost-Stroke Depression + Astragaloside VIChange
Sucrose preference35%65%↑30%
Striatal dopamine1.63 ± 0.01 μg/mg2.17 ± 0.19 μg/mg↑33%
Phosphorylated Extracellular Signal-Regulated Kinase 1/20.4-fold expression1.1-fold expression↑175%
Forced swim test immobility180 seconds99 seconds↓45%

Neuregulin-1’s role is pivotal: Astragaloside VI failed to exert antidepressant effects when Neuregulin-1 was genetically silenced, indicating that its neurotrophic actions depend on Neuregulin-1/Extracellular Signal-Regulated Kinase crosstalk [8].

Cross-Talk Between Mitogen-Activated Protein Kinase Cascades and Neurotrophic Factor Expression

Astragaloside VI orchestrates bidirectional interactions between Mitogen-Activated Protein Kinase subfamilies (c-Jun N-terminal kinase, p38, Extracellular Signal-Regulated Kinase) and neurotrophic factors. In cerebral ischemia, Astragaloside VI activated Extracellular Signal-Regulated Kinase 1/2 within neural stem cells, increasing nestin expression by 50% and promoting neurogenesis in the subventricular zone. This correlated with a 40% improvement in motor function recovery in middle cerebral artery occlusion rats [2] [9].

Simultaneously, Astragaloside VI downregulated pro-apoptotic c-Jun N-terminal kinase phosphorylation by 60% in the substantia nigra of Parkinsonian models, reducing neuronal loss. The compound also enhanced brain-derived neurotrophic factor expression via p38 Mitogen-Activated Protein Kinase inhibition, confirming Mitogen-Activated Protein Kinase-dependent neurotrophic regulation. In vitro, Astragaloside VI increased neurite outgrowth in cortical neurons by 80%, an effect blocked by Mitogen-Activated Protein Kinase Kinase inhibitors [2] [5] [9].

Table 3: Astragaloside VI-Mediated Modulation of Mitogen-Activated Protein Kinase Pathways and Neurotrophic Markers

Pathway ComponentEffect of Astragaloside VIDownstream Impact
Extracellular Signal-Regulated Kinase 1/2↑ Phosphorylation (2.0-fold)50% ↑ nestin, neurogenesis amplification
c-Jun N-terminal kinase↓ Phosphorylation (60% reduction)40% ↓ neuronal apoptosis
p38 Mitogen-Activated Protein Kinase↓ Activity (45% reduction)2.1-fold ↑ brain-derived neurotrophic factor
Mitogen-Activated Protein Kinase Kinase↑ Activation (1.8-fold)80% ↑ neurite outgrowth

This cross-talk extends to glial cells: Astragaloside VI shifted microglial polarization from pro-inflammatory M1 (interleukin-1β↓, tumor necrosis factor-α↓) to anti-inflammatory M2 phenotypes (interleukin-4↑, interleukin-10↑) via c-Jun N-terminal kinase/nuclear factor kappa-light-chain-enhancer of activated B cells axis modulation, creating a neuroprotective microenvironment [5] [9].

Role in Phosphoinositide 3-Kinase/Protein Kinase B/Mechanistic Target of Rapamycin Pathway Regulation for Cell Survival

Astragaloside VI enhances cell survival by modulating the Phosphoinositide 3-Kinase/Protein Kinase B/Mechanistic Target of Rapamycin pathway, particularly under ischemic or fibrotic conditions. In carbon tetrachloride-induced liver cirrhosis models, Astragaloside VI (20 mg/kg) suppressed Phosphoinositide 3-Kinase phosphorylation by 50%, reducing downstream Protein Kinase B and Mechanistic Target of Rapamycin activation. This inhibition decreased collagen deposition by 45% and lowered serum inflammatory cytokines: interleukin-6 (from 285 ± 22 pg/mL to 132 ± 18 pg/mL), tumor necrosis factor-α (from 210 ± 15 pg/mL to 98 ± 12 pg/mL), and interleukin-1β (from 190 ± 10 pg/mL to 105 ± 8 pg/mL) [4] [9].

In neuronal contexts, Astragaloside VI activated Phosphoinositide 3-Kinase/Protein Kinase B to inhibit glycogen synthase kinase-3β, reducing tau hyperphosphorylation by 60% in Alzheimer’s models. This pathway also mediated anti-apoptotic effects: Astragaloside VI increased B-cell lymphoma 2 expression by 80% while suppressing Bcl-2-associated X protein and caspase-3 cleavage. In myocardial ischemia-reperfusion injury, the compound preserved 70% of mitochondrial membrane potential via Protein Kinase B-dependent inhibition of mitochondrial permeability transition pore opening [4] [9] [10].

Table 4: Impact of Astragaloside VI on Phosphoinositide 3-Kinase/Protein Kinase B/Mechanistic Target of Rapamycin Signaling in Disease Models

Pathway TargetChange with Astragaloside VIPathological Outcome
Phosphorylated Phosphoinositide 3-Kinase↓50%45% ↓ liver fibrosis
Interleukin-6↓54% (285 → 132 pg/mL)Reduced hepatic inflammation
Phosphorylated glycogen synthase kinase-3β↓60%Ameliorated tau pathology
B-cell lymphoma 2↑80%70% ↓ neuronal apoptosis

Notably, Astragaloside VI’s inhibition of Phosphoinositide 3-Kinase/Protein Kinase B/Mechanistic Target of Rapamycin signaling attenuated epithelial-mesenchymal transition in fibrotic tissues by downregulating transforming growth factor-β1 (40% reduction) and Smad2/3 phosphorylation (55% reduction), demonstrating broad cytoprotective actions [4] [9].

Properties

Product Name

Astragaloside VI

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-6-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C47H78O19

Molecular Weight

947.1 g/mol

InChI

InChI=1S/C47H78O19/c1-41(2)26(64-40-35(28(52)21(51)18-60-40)65-39-34(58)32(56)30(54)24(17-49)63-39)9-11-47-19-46(47)13-12-43(5)36(45(7)10-8-27(66-45)42(3,4)59)20(50)15-44(43,6)25(46)14-22(37(41)47)61-38-33(57)31(55)29(53)23(16-48)62-38/h20-40,48-59H,8-19H2,1-7H3/t20-,21+,22-,23+,24+,25-,26-,27-,28-,29+,30+,31-,32-,33+,34+,35+,36-,37-,38+,39-,40-,43+,44-,45+,46-,47+/m0/s1

InChI Key

FLPVEPQEIRRVKG-SXCMWBRFSA-N

SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)OC9C(C(C(C(O9)CO)O)O)O)C

Solubility

not available

Canonical SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)OC9C(C(C(C(O9)CO)O)O)O)C

Isomeric SMILES

C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.